1-[(2-Chlorophenyl)phenylmethyl]piperazine
Description
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPNIGECDMAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412069 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-64-2, 109036-15-9 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Chlorophenyl Phenylmethyl Piperazine and Its Analogues
Strategic Chemical Synthesis Approaches to the Piperazine (B1678402) Core in Benzhydryl Derivatives
The construction of the 1-substituted benzhydrylpiperazine core is a critical step in the synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine and its analogues. The primary strategies involve the formation of the C-N bond between the benzhydryl moiety and the piperazine ring.
One of the most common methods is the direct N-alkylation of piperazine with a corresponding benzhydryl halide. This nucleophilic substitution reaction typically involves reacting piperazine, often in excess to minimize dialkylation, with a substituted benzhydryl chloride or bromide. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed. prepchem.comchemicalbook.com For instance, the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine can be achieved by reacting 1-chloro-4-(chlorophenylmethyl)benzene with anhydrous piperazine in a suitable solvent like butanone, with potassium carbonate acting as the base and potassium iodide as a catalyst to facilitate the reaction. chemicalbook.com
Another prevalent strategy begins with the reduction of a substituted benzophenone (B1666685) to the corresponding benzhydrol. nih.govmdpi.com For example, 4-chlorobenzophenone (B192759) can be reduced using sodium borohydride (B1222165) to yield (4-chlorophenyl)phenylmethanol. mdpi.com This alcohol is then converted into a more reactive leaving group, typically a chloride, by treatment with an agent like thionyl chloride. mdpi.comwikipedia.org The resulting benzhydryl chloride is subsequently reacted with piperazine to furnish the final product. nih.govmdpi.com This two-step approach is advantageous as it starts from readily available benzophenones.
A summary of common synthetic approaches is presented in the table below.
| Starting Material A | Starting Material B | Key Reagents/Conditions | Product | Typical Yield | Reference |
| (2-Chlorophenyl)phenylmethyl chloride | Piperazine | Base (e.g., K2CO3, Na2CO3), Solvent (e.g., Toluene, Butanone), optional catalyst (e.g., KI) | This compound | 57-92% | chemicalbook.com |
| 2-Chlorobenzophenone (B131818) | Piperazine | 1. Reducing agent (e.g., NaBH4) 2. Chlorinating agent (e.g., SOCl2) 3. Base (e.g., K2CO3) | This compound | ~92% (for reduction step) | mdpi.com |
| (4-Chlorophenyl)phenyl methylamine | N,N-bis(2-chloroethyl) p-tolyl carbamate | Diisopropylethylamine, KI | N-(diphenylmethyl)piperazine derivative | Not specified | google.com |
These fundamental strategies provide a robust foundation for accessing a wide range of benzhydrylpiperazine derivatives, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.
Enantioselective Synthesis and Chiral Resolution Techniques for this compound Stereoisomers
Since the benzhydryl carbon in this compound is a stereocenter, the molecule exists as a pair of enantiomers. The differential pharmacological activity of these stereoisomers necessitates methods for their separation or asymmetric synthesis. google.com The primary approach for obtaining enantiomerically pure forms is the chiral resolution of the racemic mixture.
Classical resolution via the formation of diastereomeric salts is a widely employed technique. wikipedia.org This method involves reacting the racemic base, such as (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, with a chiral acid, known as a resolving agent. google.comgoogle.com The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgpharmtech.com After separation, the desired enantiomer of the original compound is recovered by treating the salt with a base to remove the resolving agent. google.com
A notable example is the resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine using N-acetyl-L-phenylalanine as the resolving agent. google.comgoogle.com The reaction is typically performed in a solvent mixture, such as acetone (B3395972) and water. The less soluble diastereomeric salt, (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt, crystallizes out of the solution. google.com This salt can then be treated with a base like sodium hydroxide (B78521) to yield the optically pure (R)-(-)-enantiomer. chemicalbook.com The optical purity of the product can be further enhanced by recrystallization of the diastereomeric salt before the final cleavage step. google.com
| Racemic Mixture | Resolving Agent | Solvent | Key Steps | Result | Reference |
| (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine | N-acetyl-L-phenylalanine | Acetone/Water | 1. Dissolution at elevated temperature. 2. Stirring at room temperature for crystallization. 3. Filtration of the diastereomeric salt. 4. Treatment with base (e.g., NaOH). | (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine | google.comgoogle.com |
| (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine | Optically active tartaric acid | Not specified | Salt formation and separation. | Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine | google.com |
Modern analytical techniques like capillary electrophoresis (CE) have also been developed for the chiral separation of piperazine derivatives, using chiral selectors such as sulfated β-cyclodextrin. nih.govresearchgate.net These methods are crucial for determining the enantiomeric excess and validating the purity of the resolved products. nih.gov
Development of Novel Synthetic Routes for Structural Diversification and Library Generation of this compound Derivatives
The this compound scaffold is a versatile platform for structural modification to generate libraries of analogues for drug discovery programs. nih.govchemimpex.com Diversification can be achieved by introducing various substituents on the phenyl rings of the benzhydryl moiety, the second nitrogen of the piperazine ring, or by using different linkers to attach other functional groups. nih.govacs.org
A common strategy for diversification involves the N-acylation or N-alkylation of the secondary amine in the piperazine ring of the core structure. mdpi.comijpsr.com For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be reacted with a variety of substituted benzoyl chlorides in the presence of a base to yield a library of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.com Similarly, reaction with various sulfonyl chlorides can produce a range of sulfonamide analogues. nih.gov
Another approach involves a multi-step synthesis where functionalized building blocks are incorporated from the beginning. For instance, different substituted benzophenones can be used as starting materials to introduce diversity on the benzhydryl portion of the molecule. nih.govacs.org Following the formation of the substituted benzhydrylpiperazine core, further modifications can be made. One such method involves coupling the core with Boc-protected amino acids, followed by deprotection and subsequent reaction with sulfonyl chlorides to create complex hybrids with potential biological activities. nih.govacs.org This modular approach allows for the systematic exploration of the chemical space around the core scaffold. nih.gov
| Core Scaffold | Reagent Class | Reaction Type | Resulting Derivatives |
| 1-Benzhydrylpiperazine (B193184) | Acyl Chlorides | Nucleophilic Substitution | 1-Benzhydrylpiperazine acyl derivatives |
| 1-(4-Chlorobenzhydryl)piperazine | Substituted Benzoyl Chlorides | N-Acylation | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines |
| Substituted Benzhydrylpiperazines | Boc-protected Amino Acids / Sulfonyl Chlorides | Amide Coupling / Sulfonamidation | Benzhydrylpiperazine-amino acid-sulfonamide hybrids |
The generation of such libraries is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity for various biological targets. nih.gov
Process Chemistry Considerations and Optimization for Scalable Research and Preclinical Development
Transitioning the synthesis of this compound and its derivatives from laboratory scale to larger-scale production for preclinical and clinical studies requires careful consideration of process chemistry principles. The goal is to develop a safe, efficient, robust, and cost-effective manufacturing process.
Key parameters for optimization include the choice of solvents, reagents, and reaction conditions. For the N-alkylation of piperazine with a benzhydryl chloride, optimization might involve screening different bases (e.g., inorganic carbonates vs. organic amines like diisopropylethylamine) and solvents to improve yield, minimize side products (like dialkylation), and facilitate product isolation. chemicalbook.comgoogle.com The use of a phase-transfer catalyst or an activating agent like potassium iodide can also be explored to enhance reaction rates and efficiency. prepchem.comchemicalbook.com
Purification is a critical aspect of scalable synthesis. While laboratory-scale purifications often rely on column chromatography, this method is generally not practical for large quantities. prepchem.com Process optimization focuses on developing methods that allow for the isolation of the product with high purity through crystallization. This involves careful selection of crystallization solvents, control of temperature, and seeding to ensure consistent crystal form and purity. chemicalbook.com For example, the product can be isolated as a salt (e.g., hydrochloride) to improve its crystallinity and handling properties before being neutralized in a final step. chemicalbook.comchemicalbook.com
| Step | Reactants | Conditions | Yield | Purity | Reference |
| N-alkylation | 1-chloro-4-(chloro-phenyl-methyl)-benzene, Piperazine, K2CO3, KI | Butanone, reflux, 18 hours | 57% | Chromatography purified | chemicalbook.com |
| N-alkylation | 4-Chlorobenzhydrylchloride (4-CBC), Piperazine, DMF, KI | Toluene, 80°C then reflux | 92% | Isolated via HCl salt formation and neutralization | chemicalbook.com |
| Hydrolysis of Carbamate Intermediate | Crude carbamate, NaOH | 2-Propanol/Water, reflux, 3.5 hours | 60% | Crystallized from toluene | chemicalbook.com |
These process chemistry considerations are essential for ensuring that the synthesis of this compound and its analogues can be reliably scaled up to meet the demands of advanced drug development programs.
Pharmacological Profile of this compound Remains Uncharacterized in Publicly Available Research
Despite significant scientific interest in the broader class of phenylpiperazine derivatives, a comprehensive in vitro and in vivo pharmacological characterization of the specific compound this compound is not available in the current body of scientific literature. Extensive searches of scholarly articles, patent databases, and pharmacological compendiums did not yield specific data regarding its receptor binding profile, mechanism of action, or preclinical efficacy.
The focus of extensive research has been on structurally related isomers, particularly 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is a well-documented precursor in the synthesis of the widely-used antihistamine, cetirizine (B192768). The pharmacological activities of other isomers, such as 1-(m-chlorophenyl)piperazine (m-CPP), have also been thoroughly investigated, revealing complex interactions with the serotonergic system. However, this detailed understanding does not extend to the 2-chloro isomer.
Consequently, it is not possible to provide an evidence-based report on the following aspects of this compound as requested:
Receptor Binding Profiling and Ligand-Target Interactions: No data is publicly available on the binding affinities (e.g., Ki values) of this compound for a comprehensive panel of neurotransmitter receptors, transporters, or ion channels. Therefore, its selectivity and primary molecular targets remain unknown.
Mechanism of Action at the Cellular and Molecular Level: Without receptor binding data, the mechanism of action cannot be elucidated. There is no information regarding its effects on downstream signal transduction pathways, its potential for enzymatic inhibition or activation, or its ability to modulate ion channels.
Preclinical Efficacy Studies: No studies in relevant biological or disease models have been published that would indicate the potential therapeutic efficacy of this specific compound.
In Vitro and in Vivo Pharmacological Characterization of 1 2 Chlorophenyl Phenylmethyl Piperazine
Preclinical Efficacy Studies in Relevant Biological and Disease Models
Neuropharmacological Applications and Behavioral Studies in Animal Models
There is no specific information available in the scientific literature regarding the neuropharmacological applications or the results of behavioral studies in animal models for 1-[(2-Chlorophenyl)phenylmethyl]piperazine. Research in this area appears to be unpublished or not conducted.
Exploration of Other Potential Biological Activities and Therapeutic Effects
Specific studies exploring other potential biological activities and therapeutic effects of this compound are not found in the available scientific literature. While the general class of diphenylmethylpiperazines, to which this compound belongs, is known for H1-antihistamine activity, specific data on the antimicrobial, anticancer, or other therapeutic effects of the 2-chloro isomer is absent.
Pharmacokinetic and Biotransformation Research of 1 2 Chlorophenyl Phenylmethyl Piperazine
In Vitro Metabolic Stability and Metabolite Identification Studies using Advanced Techniques
No data is available in the scientific literature regarding the in vitro metabolic stability of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in liver microsomes or hepatocytes from any species. Furthermore, no studies identifying its potential metabolites using techniques such as mass spectrometry have been published.
Research on In Vivo Absorption, Distribution, and Excretion Profiles
There are no published preclinical or clinical studies detailing the in vivo absorption, distribution, and excretion (ADME) characteristics of this compound. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life are unknown.
Interactions with Drug Transporters, including Efflux Systems (e.g., P-gp, BCRP, MRP2)
No research has been published investigating the potential interaction of this compound with key drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Protein 2 (MRP2). Therefore, it is unknown whether this compound is a substrate, inhibitor, or inducer of these important efflux systems.
Investigations into Blood-Brain Barrier Penetration and Distribution for Central Nervous System Activity
There is no available data from in vitro or in vivo models assessing the ability of this compound to cross the blood-brain barrier. Its potential for distribution within the central nervous system remains uninvestigated.
Structure Activity Relationship Sar and Computational Chemistry of 1 2 Chlorophenyl Phenylmethyl Piperazine Derivatives
Systematic Elucidation of Structure-Activity Relationships through Targeted Chemical Modifications
The biological activities of 1-[(2-Chlorophenyl)phenylmethyl]piperazine derivatives are profoundly influenced by chemical modifications at several key positions: the benzhydryl moiety, the piperazine (B1678402) core, and the N4-substituent of the piperazine ring.
Modifications of the Benzhydryl Moiety: The substitution pattern on the phenyl rings of the benzhydryl group is a critical determinant of activity. For instance, in a series of antimycobacterial agents, bulky, lipophilic groups at this position were found to be beneficial for activity. mdpi.com Specifically, derivatives with a diphenylmethyl group showed potent inhibition of Mycobacterium tuberculosis H37Rv. mdpi.com The presence and position of a chlorine atom, as in the parent compound, is also significant. Studies on related phenylpiperazine derivatives have shown that chloro-substituents, particularly dichlorination (e.g., 3,4-dichloro), can enhance cytotoxic activity against cancer cell lines. nih.gov
Modifications at the N4-Position of the Piperazine Ring: The substituent at the second nitrogen of the piperazine ring is a common site for modification to alter potency and selectivity.
Acyl and Sulfonyl Derivatives: The introduction of various acyl and sulfonyl chlorides at the N4-position has been a successful strategy. ijpsr.comresearchgate.net For example, reacting 1-benzhydrylpiperazine (B193184) with different sulfonyl chlorides has yielded derivatives with significant inhibitory activity against human breast cancer cell proliferation. researchgate.net One study found that 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)piperazine exhibited noteworthy activity. researchgate.net Similarly, carboxamide and sulfonamide derivatives have been synthesized and evaluated for antimicrobial and antidiabetic properties. researchgate.netapjhs.com Structure-activity relationship studies of these sulfonamides suggested that aromatic substitutions led to greater activity compared to heterocyclic substitutions. researchgate.net
Alkyl and Aryl Chains: The length and nature of linkers attached to the N4-nitrogen also play a crucial role. In the design of histone deacetylase (HDAC) inhibitors, varying the length of a hydrocarbon linker attached to the 1-benzhydryl piperazine cap group significantly impacted potency and selectivity. nih.govnih.gov Analogues with six and seven-carbon atom linkers resulted in non-selective, nanomolar HDAC inhibitors, whereas a five-carbon linker was optimal for achieving selective HDAC6 inhibition. nih.gov
The following table summarizes the impact of various N4-substituents on the biological activity of 1-benzhydrylpiperazine derivatives.
| N4-Substituent Class | Targeted Activity | Key SAR Finding | Reference |
| Acyl Derivatives | Antihistaminic, Anthelmintic | Explored for these activities with various acyl chlorides. | ijpsr.com |
| Sulfonyl Derivatives | Anticancer (Breast) | Aromatic substitutions, like 4-tert-butyl-benzenesulfonyl, showed noteworthy inhibitory activity. | researchgate.net |
| Sulfonamide/Carboxamide | Antimicrobial, Antidiabetic | Aromatic substituted derivatives showed higher activity than heterocyclic ones. | researchgate.net |
| Hydrocarbon Linkers (HDACi) | Anticancer (HDAC inhibition) | Linker length is critical; 5 carbons for HDAC6 selectivity, 6-7 carbons for non-selective potency. | nih.gov |
| Naphthalene (B1677914) Sulfonyl | Antimicrobial | The 2-sulfonylnaphthalene isomer was more active against Proteus vulgaris than the 1-sulfonylnaphthalene isomer. | asianpubs.orgasianpubs.org |
Exploration of Chiral Stereochemistry and its Influence on Biological Effects and Pharmacological Profiles
The benzhydryl carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. google.com
One enantiomer may be substantially more active than the other, or in some cases, possess all the desired therapeutic activity while the other is inactive. google.com In other instances, the two isomers may have entirely different pharmacological effects, effectively making them two distinct therapeutic agents. google.com
For derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine, the stereochemical configuration is crucial. The preparation of optically pure enantiomers of this class of compounds is of significant interest for developing therapeutics with improved efficacy and safety profiles. google.com A patented process describes the use of chiral precursors, specifically the levorotatory and dextrorotatory enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, to produce the corresponding optically pure enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine. google.com This highlights the industrial and therapeutic importance of accessing single enantiomers.
In studies of dermorphin (B549996) analogues incorporating piperazine derivatives, the chirality of the amino acid precursor (phenylalanine) used to construct the piperazine ring was found to be important for modulating opiate activity, demonstrating that stereochemistry is a key factor in biological recognition and response. nih.gov The stereoselective synthesis of chiral piperazines is an active area of research, with methods developed to create specific stereoisomers for evaluation as ligands and auxiliaries in asymmetric reactions. clockss.orgresearchgate.net
Rational Design and Synthesis of Novel Analogues Based on SAR Insights and Pharmacophore Modeling
Rational drug design leverages the understanding of SAR and target structures to create novel molecules with improved properties. The 1-benzhydrylpiperazine scaffold has been a frequent subject of such design efforts. nih.govresearchgate.net
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For anticonvulsant agents, a pharmacophore model was generated for benzhydryl piperazine derivatives, identifying key features necessary for activity. researchgate.net This model can then be used to computationally screen for or design new compounds that fit the required spatial and electronic parameters.
Rational Design for Specific Targets:
Anticancer Agents: The design of novel anticancer agents has been a significant application. Based on the structures of known topoisomerase II (Topo II) inhibitors, new phenylpiperazine derivatives were rationally designed by introducing the phenylpiperazine moiety into a 1,2-benzothiazine scaffold. nih.gov This design was based on the hypothesis that the piperazine ring, which can be protonated at physiological pH, could interact with biological targets like DNA or Topo II. nih.gov In another example, 1-benzhydryl piperazine was employed as a novel surface recognition "cap" group to design potent HDAC inhibitors with anti-metastatic effects in breast cancer. nih.govnih.govchemrxiv.org
Synthesis Strategies: The synthesis of these rationally designed analogues typically involves multi-step procedures. A common approach is the nucleophilic substitution reaction between a benzhydryl chloride derivative (e.g., 4-chlorobenzhydryl chloride) and piperazine or a substituted piperazine. ijpsr.comchemicalbook.com The reaction conditions, including the choice of solvent (e.g., toluene, butanone) and base (e.g., potassium carbonate, triethylamine), are optimized to achieve good yields. ijpsr.comchemicalbook.com Further modifications are then made to the second nitrogen of the piperazine ring, for example, by alkylation with bromo-alkyl esters or reaction with sulfonyl chlorides, to introduce the desired functionality based on SAR insights. researchgate.netnih.gov
The following table outlines synthetic strategies for creating derivatives.
| Starting Material 1 | Starting Material 2 | Reaction Type | Product Class | Reference |
| Benzhydryl Chloride | Piperazine | Nucleophilic Substitution | 1-Benzhydrylpiperazine | ijpsr.com |
| 1-Benzhydrylpiperazine | Acyl Chlorides | Nucleophilic Substitution | N-Acyl Benzhydrylpiperazines | ijpsr.com |
| 1-Benzhydrylpiperazine | Sulfonyl Chlorides | Nucleophilic Substitution | N-Sulfonyl Benzhydrylpiperazines | researchgate.net |
| 1-Benzhydrylpiperazine | Bromo-alkyl esters | Alkylation | N-Alkyl Ester Benzhydrylpiperazines | nih.gov |
| 4-Chlorobenzhydryl Chloride | Piperazine | Nucleophilic Substitution | 1-[(4-Chlorophenyl)phenylmethyl]piperazine | chemicalbook.com |
Molecular Docking and Dynamics Simulations for Predictive Ligand-Target Interaction Analysis
Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing how a ligand, such as a this compound derivative, binds to its protein target. sciprofiles.comnih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method has been widely applied to piperazine derivatives to understand their mechanism of action.
Anticancer Targets: Docking studies on novel 1-(4-chlorobenzhydryl) piperazine derivatives have been performed against proteins like cyclin-dependent kinase 2 (CDK2) and kinase Akt1, which are implicated in cancer progression. researchgate.net Similarly, docking was used to show that designed 1,2-benzothiazine derivatives could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov For arylpiperazine derivatives designed as androgen receptor (AR) antagonists, docking studies suggested that the compounds bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov
Other Targets: Docking has also been used to study the interactions of piperazine-derived compounds with the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in antidiabetic therapy. pharmaceuticaljournal.net These studies revealed favorable interactions, including hydrogen bonding and hydrophobic contacts, with critical residues in the ligand-binding domain. pharmaceuticaljournal.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govresearchgate.net
Confirming Binding Poses: MD simulations have been used to confirm the binding poses of ligands predicted by docking. For example, simulations of phenyl-piperazine scaffolds targeting the ATP-binding site of the eIF4A1 helicase demonstrated stable binding in the nucleotide site, confirming key interactions with residues like Lys54 and Gln60. nih.gov
Analyzing Conformational Changes: These simulations can also reveal how protein conformation changes upon ligand binding. Extended MD simulations of eIF4A1 showed that the protein adopts a "closed" conformation upon binding of either ATP or a phenyl-piperazine inhibitor, a crucial step for its function. nih.govresearchgate.net The stability of these interactions and the resulting conformational state can be analyzed to rationalize the observed biological activity and guide further optimization of the ligand. nih.govsciprofiles.com
Translational Research and Therapeutic Development Potential of 1 2 Chlorophenyl Phenylmethyl Piperazine
Identification of Promising Therapeutic Indications Based on Comprehensive Preclinical Findings
Direct preclinical studies on 1-[(2-Chlorophenyl)phenylmethyl]piperazine are not extensively documented in publicly available literature. Its primary recognition in the scientific community is as a crucial building block for more complex molecules. However, the pharmacological activities of the compounds synthesized from this intermediate provide a strong basis for inferring its potential therapeutic applications. The diverse biological activities of its derivatives suggest that the core scaffold of this compound contributes significantly to their therapeutic effects.
Derivatives of this compound have shown notable activity in several therapeutic areas. A significant body of research has focused on the development of potent antihistamines from this precursor. For instance, it is a key intermediate in the synthesis of cetirizine (B192768), a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria. The efficacy of cetirizine and its active enantiomer, levocetirizine, in blocking the H1 histamine (B1213489) receptor suggests that the diarylmethylpiperazine core is a viable pharmacophore for antiallergic agents.
Furthermore, modifications of the this compound structure have led to compounds with significant psychoactive properties. It is a known impurity in the manufacturing of clozapine, an atypical antipsychotic used in the treatment of schizophrenia. This association, along with the broader understanding of piperazine (B1678402) derivatives' interactions with central nervous system (CNS) receptors, points towards potential applications in neurology and psychiatry. The piperazine moiety is a common feature in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.
The following table summarizes the therapeutic areas and mechanisms of action of some key derivatives of this compound, highlighting the inferred potential of the parent compound.
| Therapeutic Area | Derivative Example | Mechanism of Action | Inferred Potential of this compound |
| Allergy & Immunology | Cetirizine | H1 Histamine Receptor Antagonist | Antihistaminic, Anti-inflammatory |
| Psychiatry | Clozapine (as impurity) | Multi-receptor antagonist (dopamine, serotonin (B10506), etc.) | Antipsychotic, Neuromodulatory |
| Neurology | (Various patented derivatives) | Modulation of CNS receptors | Neuroprotective, Anxiolytic |
Role of this compound as a Research Tool and Chemical Probe in Biological Systems
Beyond its role as a synthetic intermediate, this compound and its closely related analogs have potential as research tools and chemical probes to investigate biological systems. The diarylmethylpiperazine scaffold can be systematically modified to create a library of compounds for screening against various biological targets. This allows researchers to explore structure-activity relationships (SAR) and identify key molecular features responsible for specific pharmacological effects.
While specific, widespread use of this compound as a chemical probe is not extensively reported, the principle of using such foundational molecules in drug discovery is well-established. For instance, radiolabeled versions of its derivatives could be synthesized to serve as ligands in receptor binding assays. nih.gov Such assays are fundamental in pharmacology for determining the affinity of new drug candidates for their target receptors. nih.gov
The utility of a compound as a chemical probe is dependent on its specificity and potency for a particular biological target. The development of this compound into a highly selective probe would require further investigation into its own biological activity profile. If it is found to have a high affinity for a specific receptor or enzyme, it could be a valuable tool for studying the function of that target in health and disease.
Challenges and Opportunities in Advancing this compound Towards Clinical Drug Development
The path to clinical development for any compound is laden with challenges, and this compound is no exception. As a known intermediate and impurity, a primary hurdle would be to establish a distinct and compelling therapeutic profile for the compound itself, separate from its well-established derivatives. mlunias.comweimiaobio.comchemcomplex.com
Challenges:
Lack of Preclinical Data: A significant challenge is the current absence of comprehensive preclinical data on the pharmacokinetics, pharmacodynamics, and toxicology of this compound. mlunias.comweimiaobio.comchemcomplex.com Extensive studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy in relevant animal models.
Intellectual Property Landscape: The extensive patent literature surrounding the synthesis and use of its derivatives could present challenges for securing new intellectual property rights for the therapeutic use of the parent compound.
Regulatory Hurdles: As a known impurity, there may be preconceived regulatory concerns regarding its safety profile that would need to be thoroughly addressed with robust data. mlunias.com
Optimization of Synthesis: While used as an intermediate, scaling up its production to meet the rigorous Good Manufacturing Practice (GMP) standards for an active pharmaceutical ingredient would require significant process optimization to ensure purity and consistency. weimiaobio.com
Opportunities:
Established Synthetic Route: The existence of established synthetic pathways for this compound provides a solid foundation for its production. asianpubs.orgasianpubs.org This can significantly reduce the time and resources required for process development.
Rich Derivative Pharmacology: The wealth of pharmacological data on its derivatives offers valuable insights into its potential biological targets and therapeutic applications. This can guide the design of preclinical studies and help to identify promising indications.
Potential for Repurposing: If the compound is found to have a favorable safety profile, there is an opportunity to explore its repurposing for new therapeutic uses, potentially accelerating its development timeline.
Scaffold for Further Optimization: The core structure of this compound can be further modified to develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
The following table outlines key considerations in the clinical development pipeline for this compound.
| Development Phase | Key Challenges | Key Opportunities |
| Preclinical | Extensive de novo characterization required; Differentiating from derivatives. | Leverage existing knowledge of derivative pharmacology to guide studies. |
| Phase I (Safety) | Establishing a safe dose range in humans for a known impurity. | Potential for a predictable safety profile based on derivative data. |
| Phase II (Efficacy) | Identifying a clear and unmet medical need where it offers an advantage. | Broad therapeutic potential suggested by derivative activities. |
| Phase III (Pivotal) | Designing large-scale trials without a strong preclinical efficacy signal. | Potential for streamlined development if repurposed for a known mechanism. |
Future Research Directions and Unexplored Therapeutic Avenues for the Compound
The future of this compound in therapeutic development hinges on a dedicated and systematic exploration of its intrinsic biological properties. While its role as a precursor is well-defined, its potential as a standalone therapeutic agent remains largely untapped.
Future Research Directions:
Comprehensive Preclinical Profiling: A critical first step is to conduct a thorough investigation of the compound's pharmacological and toxicological profile. This should include in vitro screening against a broad panel of receptors and enzymes, as well as in vivo studies in animal models of various diseases.
Exploration of Novel Therapeutic Targets: Research should not be limited to the known targets of its derivatives. Unbiased screening approaches could reveal novel biological activities and therapeutic opportunities. The broad bioactivity of piperazine-containing compounds suggests that this compound may interact with targets beyond the histamine and dopamine (B1211576) receptors. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the discovery of new derivatives with enhanced therapeutic properties. This could involve altering the substitution pattern on the aromatic rings or modifying the piperazine moiety.
Investigation of Enantiomers: The compound is chiral, and it is well-established that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Future research should involve the separation and individual evaluation of the (R)- and (S)-enantiomers of this compound.
Unexplored Therapeutic Avenues:
Neurodegenerative Diseases: Given the prevalence of the piperazine scaffold in CNS-active drugs, exploring the potential of this compound and its novel derivatives in neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising avenue.
Oncology: Some piperazine derivatives have shown anticancer activity. researchgate.net Investigating the antiproliferative effects of this compound in various cancer cell lines could open up new possibilities in oncology.
Infectious Diseases: The piperazine ring is also a component of some antimicrobial agents. Screening the compound for activity against a range of bacterial and fungal pathogens could be a worthwhile endeavor.
Advanced Analytical Methodologies for 1 2 Chlorophenyl Phenylmethyl Piperazine Research
Development and Validation of Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Complex Biological Matrices
The quantitative analysis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) coupled with various detectors and gas chromatography-mass spectrometry (GC-MS) are the principal techniques utilized for this purpose.
Chromatographic methods are developed to ensure high sensitivity, selectivity, and throughput. For piperazine (B1678402) derivatives, reversed-phase HPLC is a common approach. The selection of the stationary phase, typically a C18 column, and the mobile phase composition are critical for achieving optimal separation from endogenous matrix components. unodc.org A gradient elution program can be employed to enhance resolution. unodc.org
For detection, mass spectrometry (MS) offers superior sensitivity and specificity compared to UV detection, especially at the low concentrations often encountered in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative bioanalysis. The development of an LC-MS/MS method involves the optimization of ionization source parameters and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure unambiguous identification and quantification.
The validation of these methods is conducted in accordance with stringent regulatory guidelines to ensure the reliability of the data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.
Table 1: Illustrative HPLC-MS/MS Method Parameters for Analysis in Plasma
| Parameter | Condition/Value |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Analyte-specific m/z |
| Internal Standard | Structurally similar compound |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Methods for Impurity Profiling and Characterization of Process-Related Substances for Research Purity Control
The purity of a research compound is critical as impurities can have their own pharmacological and toxicological effects, potentially confounding experimental results. Impurity profiling involves the identification and quantification of all potential and actual impurities in the drug substance. These impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products.
For this compound, potential process-related impurities could include unreacted starting materials, isomers, or products of side reactions. A crucial aspect of impurity profiling is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the main compound from all potential impurities and degradation products.
Forced degradation studies are performed to intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The developed HPLC method must be able to resolve the parent compound from these degradation products, thus demonstrating its specificity.
The characterization of impurities often requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of an impurity. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for elucidating the detailed chemical structure of isolated impurities.
Table 3: Common Process-Related Impurities in Piperazine Synthesis
| Impurity Type | Potential Example | Analytical Technique for Identification |
| Starting Material | Unreacted (2-chlorophenyl)(phenyl)methanone | HPLC, GC-MS |
| Isomer | 1-[(4-Chlorophenyl)phenylmethyl]piperazine | HPLC, Chiral Chromatography |
| By-product | Over-alkylated piperazine derivatives | LC-MS, NMR |
| Degradant | Oxidation or hydrolysis products | HPLC, LC-MS |
Bioanalytical Method Validation for Accurate and Reliable Quantification in Preclinical Research Samples
The validation of bioanalytical methods is a formal process that establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application. fda.gov This is a critical step before the method can be used to analyze preclinical research samples, such as those from pharmacokinetic or toxicokinetic studies.
The validation process assesses several key parameters to ensure the method's performance. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The matrix effect, which is the alteration of analyte response due to the presence of interfering components in the biological matrix, must also be evaluated.
Table 4: Key Parameters of Bioanalytical Method Validation
| Validation Parameter | Description |
| Selectivity | The ability to measure the analyte in the presence of endogenous matrix components. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. |
| Accuracy & Precision | Closeness to the true value and reproducibility of measurements, respectively. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process. |
| Matrix Effect | The influence of matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
By employing these advanced and rigorously validated analytical methodologies, researchers can ensure the generation of high-quality, reliable data in the preclinical evaluation of this compound, which is essential for its potential future development.
Conclusion
Synthesis of Key Research Findings and Contributions to the Understanding of 1-[(2-Chlorophenyl)phenylmethyl]piperazine
Research into this compound has firmly established its primary significance as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. The core body of scientific literature does not focus on this compound as an end-product but rather as a critical building block, particularly for the second-generation antihistamine, Cetirizine (B192768). asianpubs.orgnih.gov Studies have extensively documented various synthetic pathways to produce this intermediate, highlighting methods that begin with starting materials like 2-chlorobenzophenone (B131818) and piperazine (B1678402). asianpubs.org
Furthermore, the characterization of this compound has provided a clear understanding of its chemical and physical properties. This foundational knowledge is indispensable for process chemists in developing scalable and reproducible manufacturing procedures. The research underscores the compound's role as a diarylmethylpiperazine derivative, a structural motif frequently explored in medicinal chemistry. Investigations have also extended to creating novel derivatives by coupling this intermediate with other moieties, such as naphthalene (B1677914) sulfonyl chlorides, in an effort to synthesize new compounds with potential biological activities beyond its use as a precursor. asianpubs.org
| Starting Material | Key Reagents | Intermediate Product | Significance |
| 2-Chlorobenzophenone | Piperazine, Reducing Agents | This compound | Establishes the core diarylmethylpiperazine structure. |
| This compound | Methyl 2-(2-chloroethoxy)acetate | Cetirizine Precursor | Key alkylation step to build the final drug molecule. researchgate.net |
| This compound | Naphthalene Sulfonyl Chlorides | Naphthalene Sulfonyl Piperazine Derivatives | Exploration of novel chemical entities based on the core structure. asianpubs.org |
Broader Implications for Piperazine Chemistry and Rational Drug Discovery
The extensive use of this compound as a synthetic intermediate has broader implications for the fields of piperazine chemistry and rational drug discovery. It serves as a prominent case study for the utility of the piperazine ring as a "privileged scaffold." tandfonline.comnih.gov This concept refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug development. The piperazine moiety's prevalence in a wide range of therapeutic agents—from antihistamines to antipsychotics and anticancer drugs—is a testament to its versatility. nih.govnih.govrsc.org
The successful synthesis of Cetirizine from this specific intermediate reinforces a key principle of rational drug design: the strategic modification of a core structure to enhance therapeutic properties. nih.govazolifesciences.com The diarylmethylpiperazine core of this compound is a classic pharmacophore for H1-antagonists. Its manipulation and subsequent alkylation demonstrate how medicinal chemists can fine-tune a molecule's interaction with its biological target and improve its pharmacokinetic profile. The piperazine ring, in this context, is crucial for modulating properties like solubility and basicity, which are important for a drug's bioavailability. nih.gov
This body of research contributes to a deeper understanding of structure-activity relationships (SAR) within the diarylmethylpiperazine class of compounds. By providing a reliable and well-characterized building block, it enables further exploration and the creation of new derivatives. This facilitates the systematic investigation of how different substituents on the piperazine ring or the phenyl rings affect biological activity, selectivity, and other pharmacological parameters. nih.gov
Future Perspectives and Strategic Directions for Continued Academic Research on the Compound
A second major avenue of research involves using this compound as a scaffold to create new chemical entities with diverse pharmacological profiles. While its role in antihistamine synthesis is well-established, the core structure holds potential for targeting other biological systems. asianpubs.org Researchers are exploring the synthesis of new derivatives by attaching different functional groups to the available nitrogen on the piperazine ring. These new molecules could be screened for a wide array of activities, including but not limited to anticancer, antimicrobial, or central nervous system (CNS) effects, leveraging the known versatility of the piperazine scaffold. nih.govnih.govnih.gov
Finally, there is significant interest in the stereoselective synthesis and application of the chiral forms of this compound. The development of Levocetirizine, the active (R)-enantiomer of Cetirizine, highlights the importance of stereochemistry in drug action. chemicalbook.comgoogle.com Future research will likely concentrate on more efficient methods for resolving the racemic mixture of the intermediate or, more preferably, developing asymmetric syntheses to produce the desired enantiomer directly. google.com This not only provides a more direct route to enantiomerically pure drugs but also serves as a valuable platform for studying the stereo-specific interactions of this class of compounds with their biological targets.
| Research Direction | Objective | Potential Impact |
| Green Synthesis | Develop more sustainable and efficient synthetic routes. | Reduced environmental impact and lower manufacturing costs for related pharmaceuticals. |
| Novel Derivative Synthesis | Use the compound as a scaffold to create new molecules for screening. | Discovery of new therapeutic agents for different diseases (e.g., cancer, infections). asianpubs.org |
| Asymmetric Synthesis | Develop methods to produce specific enantiomers directly. | More efficient production of single-enantiomer drugs like Levocetirizine; deeper understanding of stereoselective drug-receptor interactions. google.com |
Q & A
What are the critical considerations for designing a synthetic route for 1-[(2-Chlorophenyl)phenylmethyl]piperazine?
Methodological Answer:
A robust synthetic strategy should prioritize regioselective coupling and functional group compatibility. For piperazine derivatives, a common approach involves nucleophilic substitution or reductive amination. For example, in analogous compounds like 1-(4-fluorobenzyl)piperazine, coupling reactions with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base yield stable intermediates . Reaction optimization should include monitoring by TLC or HPLC, with purification via flash chromatography or crystallization (e.g., Et₂O). Batch-specific impurities (e.g., positional isomers like 1-(3-chlorophenyl)piperazine) must be characterized using NMR and GC-MS to ensure purity >98% .
How can researchers resolve contradictions in spectroscopic data for structurally similar piperazine derivatives?
Methodological Answer:
Contradictions often arise from isomerism (e.g., ortho vs. para substitution) or residual solvents. To address this:
- NMR Analysis: Compare H and C NMR chemical shifts with reference standards. For instance, 1-(4-chlorophenyl)piperazine exhibits distinct aromatic proton splitting patterns (δ 7.32–7.00 ppm) compared to its meta isomer .
- X-ray Crystallography: Resolve ambiguous structures via single-crystal diffraction (e.g., CCDC No. 1407713 for piperazine-1,4-dium derivatives) .
- Batch Consistency: Cross-validate analytical results against certificates of analysis (CoA), which document batch-specific impurities (e.g., residual DCM ≤0.1%) .
What advanced computational methods are suitable for predicting the pharmacological activity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., serotonin receptors) using software like GROMACS. Parameterize force fields with ab initio calculations (e.g., DFT for partial charges) .
- QSAR Modeling: Train models on datasets of psychoactive piperazines (e.g., mCPP analogs) to correlate substituent effects (e.g., Cl vs. F) with binding affinity .
- Docking Studies: Use AutoDock Vina to predict binding poses in homology-modeled receptors, validated by experimental IC₅₀ values .
How should researchers optimize reaction conditions for scale-up synthesis while minimizing hazards?
Methodological Answer:
- Solvent Selection: Replace DCM with safer alternatives (e.g., ethyl acetate) to reduce toxicity .
- Process Safety: Conduct calorimetry (e.g., RC1e) to assess exothermic risks during benzylation steps.
- Waste Management: Neutralize acidic/basic waste streams (pH 6–8) before disposal to comply with environmental regulations .
- Automation: Implement flow chemistry systems for controlled reagent mixing, as demonstrated in tyrosine kinase inhibitor synthesis .
What experimental design principles apply to studying structure-activity relationships (SAR) in piperazine derivatives?
Methodological Answer:
- Factorial Design: Use a 2³ factorial matrix to test variables (e.g., substituent position, alkyl chain length) against biological activity .
- Orthogonal Assays: Combine in vitro receptor binding (e.g., 5-HT₂C) with in silico ADMET predictions to identify lead compounds .
- Statistical Validation: Apply ANOVA to confirm significance (p < 0.05) of structural modifications on potency .
How can crystallographic data enhance the characterization of this compound?
Methodological Answer:
- Unit Cell Analysis: Determine space group (e.g., monoclinic P2₁/c) and lattice parameters (e.g., a = 10.021 Å) via single-crystal XRD .
- Packing Diagrams: Visualize intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) to explain solubility and stability trends .
- Validation: Compare experimental bond lengths/angles with DFT-optimized geometries to identify conformational distortions .
What strategies mitigate batch-to-batch variability in analytical reference standards?
Methodological Answer:
- QC Protocols: Enforce strict specifications (e.g., ≥99% purity by HPLC) and validate methods per ICH Q2(R1) .
- Isomer Profiling: Use chiral columns (e.g., Chiralpak IA) to quantify positional isomers (e.g., 2-chloro vs. 4-chloro derivatives) .
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) to assign shelf-life .
How do researchers validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella strains TA98 and TA100 .
- LC-HRMS: Detect trace impurities (LOQ ≤ 0.1 ppm) via high-resolution mass spectrometry .
- ICH M7 Compliance: Apply a threshold of toxicological concern (TTC) to impurities lacking carcinogenicity data .
What interdisciplinary approaches advance the development of this compound-based probes?
Methodological Answer:
- Chemical Biology: Conjugate piperazine cores with fluorescent tags (e.g., BODIPY) for receptor imaging .
- Machine Learning: Train neural networks on PubChem datasets to predict novel bioactivities .
- Microfluidics: Develop organ-on-a-chip platforms to assess neurotoxicity in human-derived neurons .
How can contradictions between in vitro and in vivo pharmacokinetic data be reconciled?
Methodological Answer:
- Metabolic Profiling: Identify cytochrome P450 metabolites (e.g., CYP2D6-mediated N-dealkylation) using liver microsomes .
- Plasma Protein Binding: Measure unbound fraction via equilibrium dialysis to adjust in vivo efficacy predictions .
- PBPK Modeling: Simulate tissue distribution using GastroPlus™, validated with rodent PK studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
